3-(2-(Piperidin-1-yl)ethoxy)benzoic acid
Overview
Description
3-(2-(Piperidin-1-yl)ethoxy)benzoic acid is an organic compound with the molecular formula C14H19NO3 and a molecular weight of 249.31 g/mol . This compound is characterized by the presence of a piperidine ring, an ethoxy group, and a benzoic acid moiety. It is primarily used in research settings, particularly in the fields of medicinal chemistry and pharmacology.
Mechanism of Action
Target of Action
Similar compounds with a piperidine ring have been associated with anti-inflammatory properties
Mode of Action
Compounds with similar structures have been shown to exhibit anti-inflammatory properties . The specific interactions between this compound and its targets, leading to these effects, are yet to be elucidated.
Biochemical Pathways
Related compounds have been associated with the inhibition of cyclooxygenase enzymes (cox-1 and cox-2), which play a crucial role in the inflammatory response .
Result of Action
Related compounds have demonstrated anti-inflammatory effects, potentially through the inhibition of cyclooxygenase enzymes .
Biochemical Analysis
Biochemical Properties
3-(2-(Piperidin-1-yl)ethoxy)benzoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to bind to specific proteins, altering their conformation and activity . For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating their functions . These interactions are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to affect the expression of certain genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, this compound can impact cell signaling pathways, which are essential for cell communication and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and proteins, altering their activity . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are critical for understanding the compound’s overall effects on cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to changes in its activity . Long-term exposure to this compound has been observed to affect cellular function, highlighting the importance of understanding its temporal effects in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression . At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of metabolic processes . Understanding the dosage effects of this compound is crucial for determining its therapeutic potential and safety in animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . The compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . For example, it may inhibit or activate enzymes involved in key metabolic pathways, altering the flow of metabolites and impacting overall cellular function . These interactions are essential for understanding the compound’s role in metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound can interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within certain tissues can influence its overall effects on cellular function . Understanding the transport and distribution of this compound is important for determining its therapeutic potential and efficacy .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall impact on cellular processes . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Piperidin-1-yl)ethoxy)benzoic acid typically involves the reaction of 2-(piperidin-1-yl)ethanol with 3-chlorobenzoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the ethoxy group is introduced to the benzoic acid ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the substitution .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-(Piperidin-1-yl)ethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate salts.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions on the piperidine ring.
Major Products
Oxidation: Carboxylate salts.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
3-(2-(Piperidin-1-yl)ethoxy)benzoic acid is utilized in several scientific research areas:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory pathways.
Pharmacology: The compound is used in the study of receptor-ligand interactions and the development of receptor antagonists.
Biochemistry: It is employed in proteomics research to study protein-ligand interactions.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(Piperidin-1-yl)ethoxy)benzoic acid hydrochloride
- 2-(Piperidin-1-yl)benzoic acid hydrochloride
- 4-(2-Piperidinoethoxy)benzoic acid
Uniqueness
3-(2-(Piperidin-1-yl)ethoxy)benzoic acid is unique due to its specific structural features, which include the positioning of the piperidine ring and the ethoxy group on the benzoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in research and potential therapeutic applications .
Properties
IUPAC Name |
3-(2-piperidin-1-ylethoxy)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c16-14(17)12-5-4-6-13(11-12)18-10-9-15-7-2-1-3-8-15/h4-6,11H,1-3,7-10H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYOVKCSFMUODAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20629772 | |
Record name | 3-[2-(Piperidin-1-yl)ethoxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20629772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
765270-93-7 | |
Record name | 3-[2-(Piperidin-1-yl)ethoxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20629772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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